Cas no 14383-60-9 (N-(1-phenylpropan-2-yl)acetamide)
14383-60-9 structure
Product Name:N-(1-phenylpropan-2-yl)acetamide
CAS No:14383-60-9
MF:C11H15NO
MW:177.242902994156
CID:154154
PubChem ID:26660
Update Time:2025-04-19
N-(1-phenylpropan-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-(1-methyl-2-phenylethyl)-
- DL-Acetylamphetamine
- N-acetylamphetamine
- Amphetamine, AC
- N-(1-Methyl-2-phenylethyl)acetamide
- N-(α-Methylphenethyl)acetamide
- N-(1-phenylpropan-2-yl)acetamide
- AKOS008967339
- N-(alpha-Methylphenethyl)acetamide
- CHEMBL1588171
- Acetamide, N-(1-methyl-2-phenylethyl)-
- N-(1-Phenylpropan-2-yl)ethanimidic acid
- HMS2156K14
- ACETAMIDE, N-(alpha-METHYLPHENETHYL)-
- 14383-60-9
- MLS000532578
- HMS3312M14
- CHEBI:191146
- NCGC00245536-01
- AB00451056-08
- N-(.alpha.-Methylphenethyl)acetamide
- Acetamide, N-(.alpha.-methylphenethyl)-
- CS-0235970
- EN300-1659595
- DTXSID50932120
- SCHEMBL259640
- N-(alpha-methylphenethyl) acetamide
- SMR000137517
-
- Inchi: 1S/C11H15NO/c1-9(12-10(2)13)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13)
- InChI Key: YPKBVWZHVTZSPU-UHFFFAOYSA-N
- SMILES: O=C(C)NC(C)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 177.11545
- Monoisotopic Mass: 177.115364
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 1.9
Experimental Properties
- Density: 0.995
- Boiling Point: 349.6°Cat760mmHg
- Flash Point: 207.3°C
- Refractive Index: 1.51
- PSA: 29.1
N-(1-phenylpropan-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1659595-0.05g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 0.05g |
$101.0 | 2023-06-04 | |
| Enamine | EN300-1659595-0.1g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 0.1g |
$152.0 | 2023-06-04 | |
| Enamine | EN300-1659595-0.25g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 0.25g |
$216.0 | 2023-06-04 | |
| Enamine | EN300-1659595-0.5g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 0.5g |
$407.0 | 2023-06-04 | |
| Enamine | EN300-1659595-1.0g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 1g |
$528.0 | 2023-06-04 | |
| Enamine | EN300-1659595-2.5g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 2.5g |
$1034.0 | 2023-06-04 | |
| Enamine | EN300-1659595-5.0g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 5g |
$1530.0 | 2023-06-04 | |
| Enamine | EN300-1659595-10.0g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 10g |
$2269.0 | 2023-06-04 | |
| Enamine | EN300-1659595-50mg |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95.0% | 50mg |
$101.0 | 2023-09-21 | |
| Enamine | EN300-1659595-100mg |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95.0% | 100mg |
$152.0 | 2023-09-21 |
N-(1-phenylpropan-2-yl)acetamide Related Literature
-
1. Synthetic approaches to the alkaloids of the ancistrocladacea: dehydroancistrocladisineMark Rizzacasa,Melvyn V. Sargent J. Chem. Soc. Chem. Commun. 1989 301
-
2. Synthetic approaches to the naphthyl-isoquinoline alkaloids. Part 1. DehydroancistrocladisineMark A. Rizzacasa,Melvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1991 841
14383-60-9 (N-(1-phenylpropan-2-yl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk